![molecular formula C28H29N3O5 B2764558 3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 899916-18-8](/img/structure/B2764558.png)
3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones and their derivatives are a significant class of organic compounds. They are part of many bioactive compounds and drugs .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with isocyanates, leading to cyclization and formation of the quinazolinone core .Molecular Structure Analysis
The compound appears to have a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing two nitrogens .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions and additions, depending on the substituents present .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A study conducted by Al-Suwaidan et al. (2016) focused on synthesizing a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for their in vitro antitumor activity. This research demonstrated significant broad-spectrum antitumor activity for compounds with specific substitutions, showcasing mean GI50 values that were substantially more potent compared with the positive control 5-FU. Molecular docking studies indicated that these compounds had similar binding modes to known antitumor agents, suggesting their mechanism of action might involve the inhibition of specific cancer cell growth pathways (Al-Suwaidan et al., 2016).
Antimicrobial Agents
Desai et al. (2007) synthesized new quinazoline derivatives to evaluate their potential as antimicrobial agents. Their research discovered that certain compounds showed promising antibacterial and antifungal activities against a variety of pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus. This suggests that quinazoline derivatives could be potential candidates for developing new antimicrobial treatments (Desai et al., 2007).
Psychotropic and Anti-inflammatory Activity
A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives synthesized by Zablotskaya et al. (2013) were found to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action. The study suggests that structural characteristics and physicochemical parameters of these compounds contribute significantly to their biological activities (Zablotskaya et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide' involves the condensation of 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide with 3,4-dimethoxyphenylacetic acid followed by acylation with propanoyl chloride.", "Starting Materials": [ "2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide", "3,4-dimethoxyphenylacetic acid", "propanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-benzyl-1,4-dihydroquinazoline-4,4-dioxide (1.0 equiv) and 3,4-dimethoxyphenylacetic acid (1.2 equiv) in dichloromethane and add triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add propanoyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 4: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 7: Recrystallize the purified product from a mixture of dichloromethane and diethyl ether to obtain the final product." ] } | |
Número CAS |
899916-18-8 |
Fórmula molecular |
C28H29N3O5 |
Peso molecular |
487.556 |
Nombre IUPAC |
3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32) |
Clave InChI |
SPVCNUIOZNWGSP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


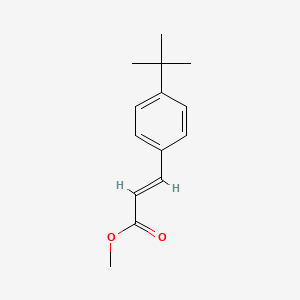
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)

![1-(3,5-Dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazin-2-one](/img/structure/B2764482.png)
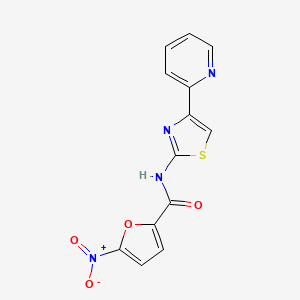
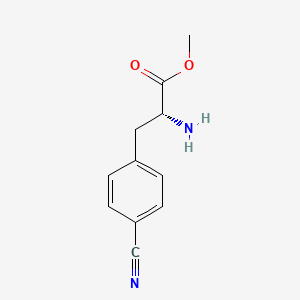

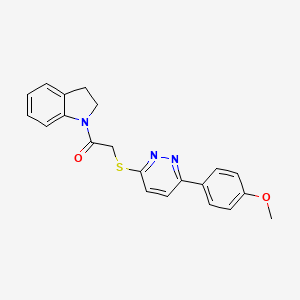
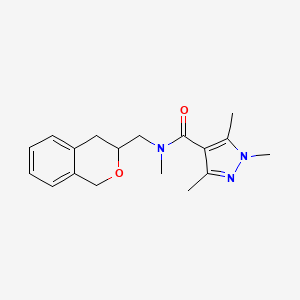
![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)


